molecular formula C27H30FN5O2 B2481379 (4-(4-Fluorophenyl)piperazin-1-yl)(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)methanone CAS No. 1105231-07-9

(4-(4-Fluorophenyl)piperazin-1-yl)(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)methanone

Cat. No.: B2481379
CAS No.: 1105231-07-9
M. Wt: 475.568
InChI Key: PETLJEMYVSMVEJ-UHFFFAOYSA-N
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Description

(4-(4-Fluorophenyl)piperazin-1-yl)(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)methanone is a useful research compound. Its molecular formula is C27H30FN5O2 and its molecular weight is 475.568. The purity is usually 95%.
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Scientific Research Applications

Dopamine D2 Receptor Ligands and Neuropsychiatric Disorders

Piperazine derivatives have been explored for their affinity towards dopamine D2 receptors, implicating their potential use in treating neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. The structure-activity relationship studies highlight the importance of specific moieties for high D2 receptor affinity, suggesting that modifications around the piperazine scaffold could influence therapeutic efficacy (Jůza et al., 2022).

Antimycobacterial Activity

Research on Macozinone, a piperazine-benzothiazinone derivative, underlines its promising role in tuberculosis treatment, demonstrating significant activity against Mycobacterium tuberculosis. The compound's development process, from identification of its target to clinical study outcomes, exemplifies the scientific research applications of piperazine derivatives in addressing infectious diseases (Makarov & Mikušová, 2020).

DNA Minor Groove Binders

Derivatives of piperazine, such as Hoechst 33258 analogues, have been investigated for their ability to bind to the minor groove of double-stranded DNA, with specificity for AT-rich sequences. These findings highlight the potential use of such compounds in cell biology for chromosome and nuclear staining, as well as in developing radioprotectors and topoisomerase inhibitors (Issar & Kakkar, 2013).

Piperazine Derivatives as Therapeutic Agents

A review of patents on piperazine compounds with therapeutic uses across various domains, including antipsychotic, antihistamine, antianginal, and antidepressant activities, demonstrates the scaffold's versatility in drug discovery. This underscores the significance of piperazine in the rational design of new therapeutic agents, highlighting the impact of substituent modifications on pharmacological properties (Rathi et al., 2016).

Properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-[1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30FN5O2/c1-35-24-8-2-20(3-9-24)25-10-11-26(30-29-25)32-14-12-21(13-15-32)27(34)33-18-16-31(17-19-33)23-6-4-22(28)5-7-23/h2-11,21H,12-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PETLJEMYVSMVEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCC(CC3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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